

An In-depth Technical Guide to the Chemical and Physical Properties of Coumaphos

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coumaphos

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **Coumaphos** (CAS No: 56-72-4), an organothiophosphate insecticide and acaricide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and mechanistic pathways.

Core Chemical and Physical Properties

Coumaphos is a non-volatile, fat-soluble phosphorothioate that functions as an ectoparasiticide.^[1] It appears as colorless to slightly brownish crystals with a faint sulfurous odor.^{[2][3][4][5][6]} The quantitative physicochemical properties of **Coumaphos** are summarized in Table 1.

Table 1: Summary of Chemical and Physical Properties of **Coumaphos**

Property	Value	Reference(s)
Identifier		
IUPAC Name	O-(3-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) O,O-diethyl phosphorothioate	[1]
CAS Number	56-72-4	[2][3][4]
Molecular Formula	C ₁₄ H ₁₆ ClO ₅ PS	[2][7][8]
Molecular Weight	362.77 g/mol	[1][3][7]
Physical Properties		
Physical State	Crystalline Solid	[3][7][9]
Color / Form	Colorless to tan/brownish crystals	[2][3][4][5]
Odor	Slight sulfurous odor	[2][3][4][5]
Melting Point	90-97 °C	[3][4][9]
Boiling Point	Decomposes on heating	[4][10]
Density	1.47 g/cm ³ at 20°C	[2][4][10]
Vapor Pressure	1.3 x 10 ⁻⁵ Pa (9.7 x 10 ⁻⁸ mmHg) at 20-25°C	[2][3][4]
Solubility		
Water	1.5 mg/L at 20°C	[2][3][4][11]
Acetone	23.82 g/100 mL (238,200 mg/L) at 20°C	[2][11]
Chloroform	Soluble	[3][4]
Ethanol	Slightly soluble	[3][4]
DMSO	Slightly soluble	[4][6]
Methanol	Slightly soluble	[4][6]

n-Hexane	0.07 g/100 mL at 20°C	[2]
Xylene	0.9 g/100 mL at 20°C	[2]
Partition & Stability		
Octanol-Water Partition Coefficient (log Kow)	3.86 - 4.13	[2][10][11]
Stability	Stable under normal conditions; hydrolyzes in strong alkali.	[2][4][5][6]
Hydrolysis DT ₅₀ (pH 7.0)	347 days	[4][6]
Hydrolysis DT ₅₀ (pH 8.5)	29 days	[4][6]

Experimental Protocols

This section details the methodologies for determining key physicochemical and biological properties of **Coumaphos**.

Determination of Water Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and the "shake-flask" method, a standard procedure for determining the water solubility of substances with low solubility.[12]

- **Preparation:** A supersaturated stock solution of **Coumaphos** is prepared in deionized water. The solution is agitated vigorously in a flask at a constant temperature (e.g., 20 °C) for a preliminary period (e.g., 24 hours) to approach equilibrium.
- **Equilibration:** The mixture is then gently agitated for an extended period (e.g., 24-48 hours) at the controlled temperature (37 ± 1 °C for biopharmaceutical relevance) to ensure equilibrium is reached between the dissolved and undissolved solute.
- **Phase Separation:** The undissolved **Coumaphos** is separated from the aqueous phase. This is achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a filter (e.g., 0.45 µm PTFE) that does not adsorb the test substance.[12]

- **Quantification:** The concentration of **Coumaphos** in the clear, filtered aqueous phase is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).^[13]
- **Replicates:** The experiment is performed in at least triplicate to ensure the reliability and reproducibility of the results. The final solubility is reported as the mean concentration.

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient (log Kow or log P) is a critical parameter for predicting environmental fate and bioaccumulation. The protocol is based on the OECD Guideline 107 (Shake-Flask Method).^[14]

- **Pre-saturation:** n-Octanol is saturated with water, and water is saturated with n-octanol by mixing the two phases and allowing them to separate before the experiment.
- **Partitioning:** A known, low concentration of **Coumaphos** is dissolved in either water or n-octanol. This solution is then mixed with a specific volume of the other pre-saturated solvent in a separatory funnel or vessel.
- **Equilibration:** The vessel is shaken to facilitate the partitioning of **Coumaphos** between the two phases until equilibrium is reached. The mixture is then allowed to stand undisturbed to ensure complete separation of the octanol and water layers.
- **Phase Separation and Analysis:** The two phases are carefully separated. The concentration of **Coumaphos** in each phase (C_o in octanol, C_w in water) is determined by a suitable analytical technique like HPLC or GC.^[15]
- **Calculation:** The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase ($Kow = C_o / C_w$). The result is typically expressed as its base-10 logarithm (log Kow).^[14]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric assay based on the Ellman method to determine the inhibitory activity of **Coumaphos** (or its active metabolite, coroxon) on AChE.[9][16]

- Activation (if required): **Coumaphos** is a pro-insecticide and must be metabolically activated to its oxygen analog, coroxon, to effectively inhibit AChE.[3] For in vitro assays, this can be mimicked by chemical oxidation (e.g., using N-bromosuccinimide) or by using coroxon directly if available.[3]
- Reagent Preparation:
 - Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
 - Enzyme: A working solution of Acetylcholinesterase (e.g., from *Electrophorus electricus*) is prepared in the buffer.
 - Substrate: Acetylthiocholine iodide (ATChI) solution.
 - Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) solution.
 - Inhibitor: Serial dilutions of activated **Coumaphos** (coroxon) are prepared.
- Assay Procedure (in a 96-well plate):
 - To each well, add buffer, DTNB solution, and the AChE enzyme solution.
 - Add the diluted inhibitor solution to the test wells and an equivalent volume of solvent (e.g., DMSO) to the control wells.
 - Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[16]
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the ATChI substrate to all wells.
 - The plate is immediately placed in a spectrophotometric plate reader. The absorbance is measured kinetically at 412 nm over several minutes. The rate of color change (yellow 5-thio-2-nitrobenzoate anion formation) is directly proportional to AChE activity.

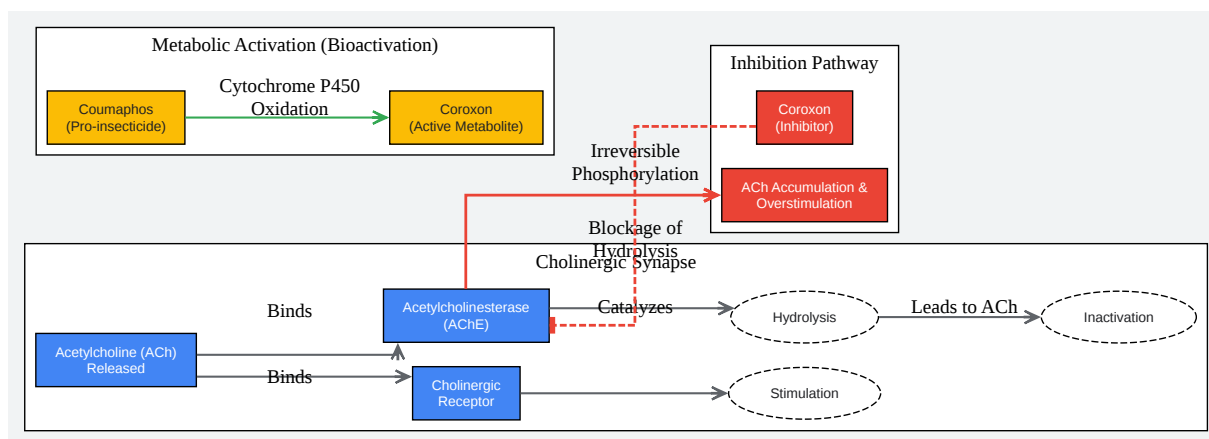
- **Data Analysis:** The percentage of inhibition is calculated for each inhibitor concentration relative to the control (uninhibited) enzyme activity. The IC_{50} value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

This section provides mandatory visualizations for key mechanisms and processes related to **Coumaphos**, rendered using the DOT language.

Mechanism of Action: Acetylcholinesterase Inhibition

Coumaphos itself is a poor inhibitor of acetylcholinesterase (AChE). It undergoes metabolic activation, primarily via cytochrome P450 enzymes, to its oxygen analog, coroxon (**coumaphos-oxon**).^{[10][17]} This active metabolite is a potent, irreversible inhibitor of AChE. Coroxon mimics acetylcholine and binds to the active site of AChE, where it phosphorylates a critical serine hydroxyl group.^{[18][19]} This covalent modification inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing neurotoxicity, paralysis, and ultimately death in target organisms.^[18]

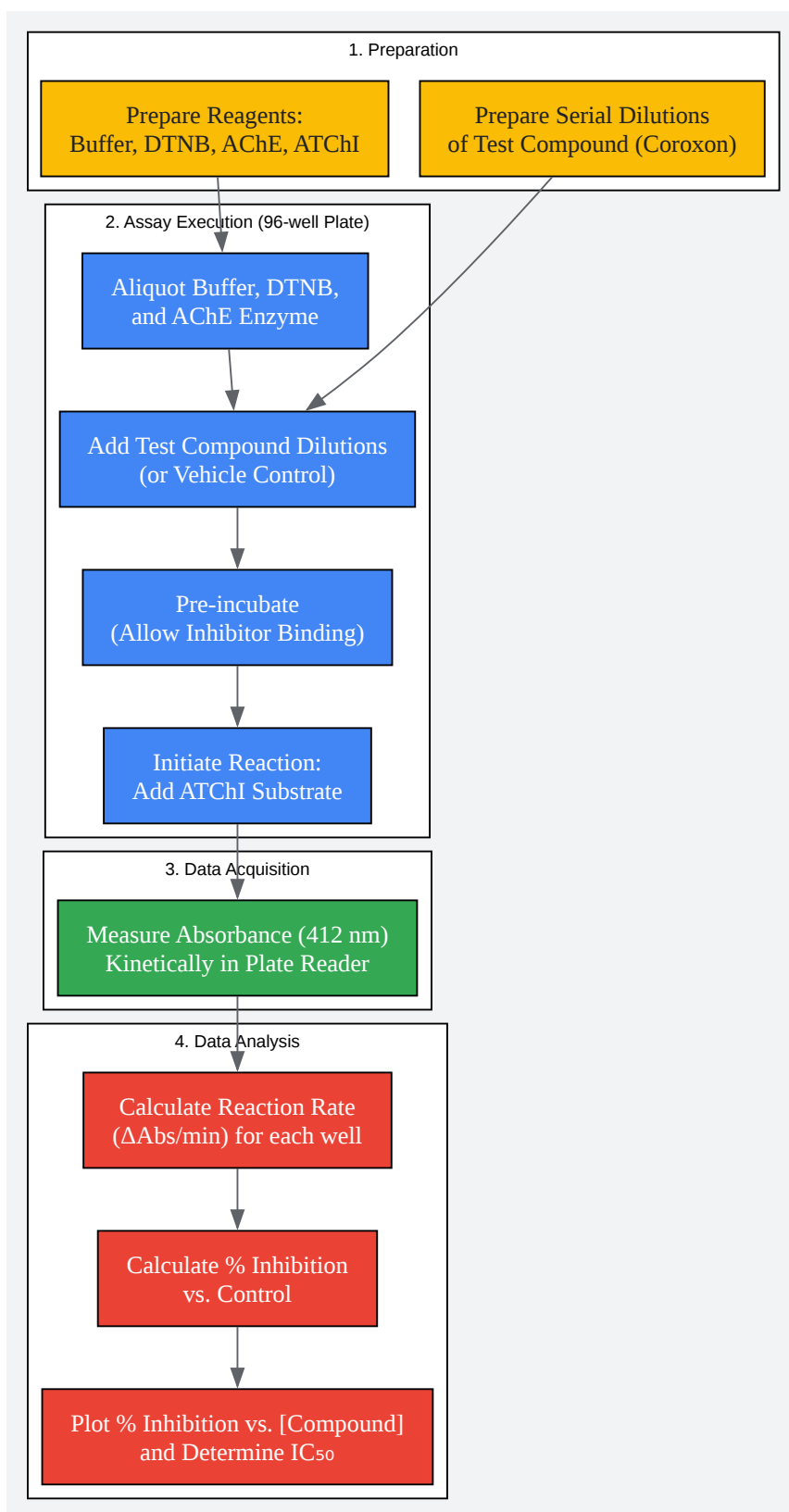


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Caption: Mechanism of **Coumaphos** toxicity via metabolic activation and AChE inhibition.

Experimental Workflow: In Vitro AChE Inhibition Assay

The following diagram illustrates the logical flow of an in vitro experiment to quantify the inhibitory potential of a test compound like **Coumaphos** against the AChE enzyme.

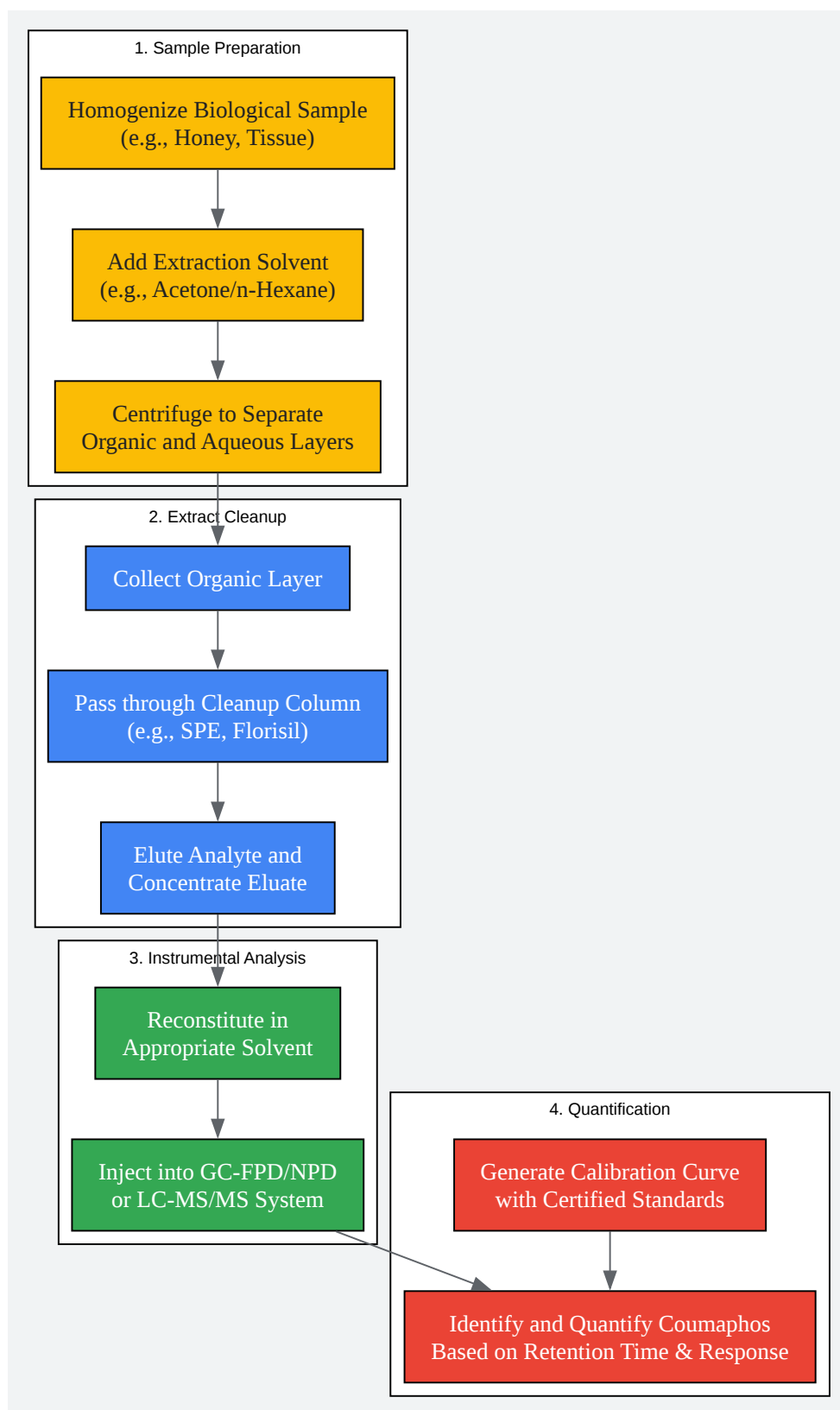


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Caption: Workflow for determining IC_{50} of an AChE inhibitor using a colorimetric assay.

Experimental Workflow: Residue Analysis in a Biological Matrix

This diagram outlines a typical analytical workflow for the extraction and quantification of **Coumaphos** residues from a complex biological sample, such as honey or animal tissue.



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Caption: General workflow for the analysis of **Coumaphos** residues in biological samples.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Coumaphos]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669454#chemical-and-physical-properties-of-coumaphos]

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